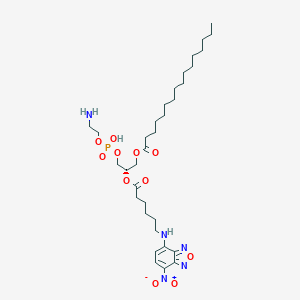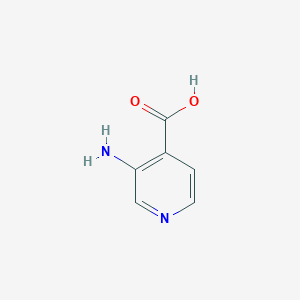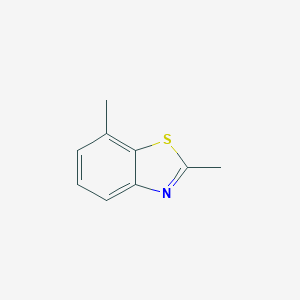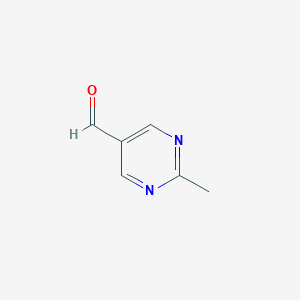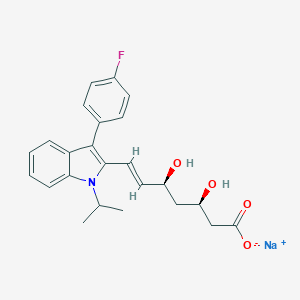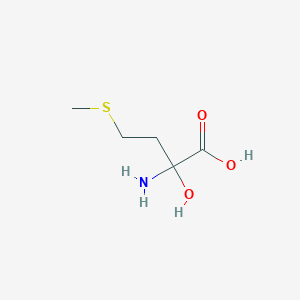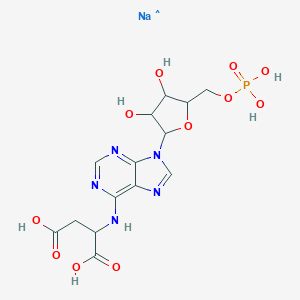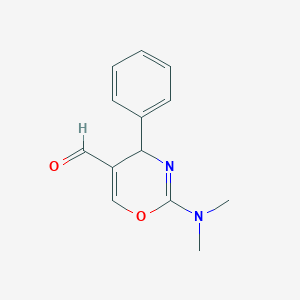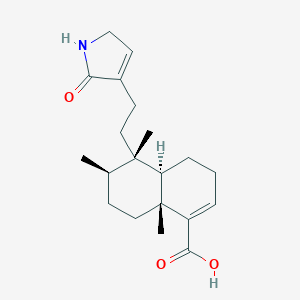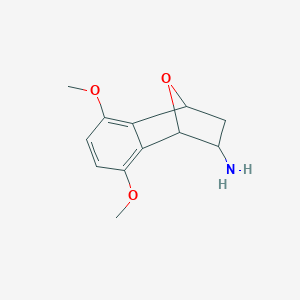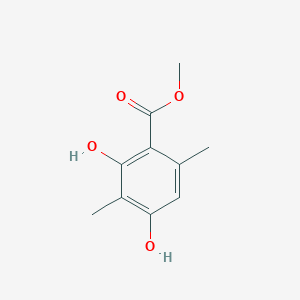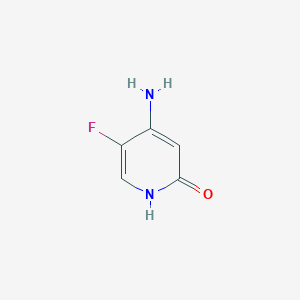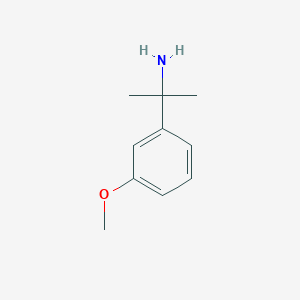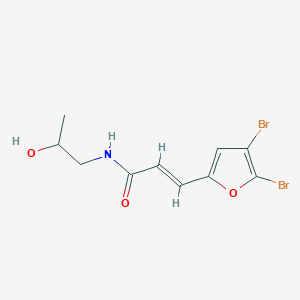
N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide, also known as HDBFA, is a chemical compound that has gained attention in the scientific community due to its potential application in various research fields. HDBFA is a derivative of furan, an organic compound that is widely used in the chemical industry. HDBFA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Mecanismo De Acción
The mechanism of action of N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide is not fully understood, but it is believed to involve the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide has been shown to inhibit several protein kinases, including Akt, which is involved in cell survival and proliferation, and ERK1/2, which is involved in cell growth and differentiation.
Efectos Bioquímicos Y Fisiológicos
N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of cell signaling pathways. N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide in lab experiments is its specificity towards protein kinases, which allows for the identification of potential drug candidates with high selectivity. However, one of the limitations of using N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide in scientific research. One direction is to further investigate its mechanism of action and identify additional protein kinases that it can inhibit. Another direction is to explore its potential use in combination with other compounds to enhance its efficacy. Additionally, N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide can be modified to improve its solubility and bioavailability, which can expand its use in different research fields.
Métodos De Síntesis
The synthesis of N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide can be achieved through a two-step reaction process. The first step involves the reaction between 4,5-dibromo-2-furancarboxylic acid and 2-hydroxypropylamine, which results in the formation of an intermediate product. The second step involves the reaction between the intermediate product and acryloyl chloride, which results in the formation of N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide.
Aplicaciones Científicas De Investigación
N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide has been used in various scientific research fields, including cancer research, drug discovery, and environmental studies. In cancer research, N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide has been shown to inhibit the growth of cancer cells and induce apoptosis. N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide has also been used in drug discovery to identify potential drug candidates by screening large libraries of compounds. In environmental studies, N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide has been used as a probe to detect and quantify the presence of heavy metals in water.
Propiedades
Número CAS |
100036-97-3 |
|---|---|
Nombre del producto |
N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide |
Fórmula molecular |
C10H11Br2NO3 |
Peso molecular |
353.01 g/mol |
Nombre IUPAC |
(E)-3-(4,5-dibromofuran-2-yl)-N-(2-hydroxypropyl)prop-2-enamide |
InChI |
InChI=1S/C10H11Br2NO3/c1-6(14)5-13-9(15)3-2-7-4-8(11)10(12)16-7/h2-4,6,14H,5H2,1H3,(H,13,15)/b3-2+ |
Clave InChI |
SAHYPAVKKJLDDT-NSCUHMNNSA-N |
SMILES isomérico |
CC(CNC(=O)/C=C/C1=CC(=C(O1)Br)Br)O |
SMILES |
CC(CNC(=O)C=CC1=CC(=C(O1)Br)Br)O |
SMILES canónico |
CC(CNC(=O)C=CC1=CC(=C(O1)Br)Br)O |
Sinónimos |
HPDBFA N-2-hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



